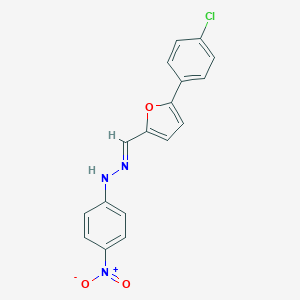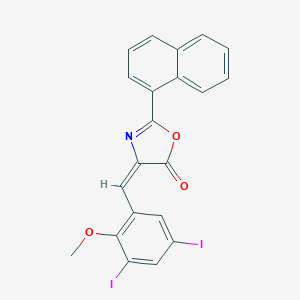![molecular formula C13H16N8O2 B402577 (1E)-N1-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE](/img/structure/B402577.png)
(1E)-N1-{[3-NITRO-4-(PIPERIDIN-1-YL)PHENYL]METHYLIDENE}-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is a synthetic organic compound characterized by its complex structure, which includes a nitro group, a piperidine ring, and a tetrazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine typically involves a multi-step process:
-
Formation of the Benzylidene Intermediate: : The initial step involves the condensation of 3-nitrobenzaldehyde with piperidine to form the benzylidene intermediate. This reaction is usually carried out in the presence of an acid catalyst such as hydrochloric acid under reflux conditions.
-
Tetrazole Formation: : The benzylidene intermediate is then reacted with sodium azide and ammonium chloride in a polar solvent like dimethylformamide (DMF) to form the tetrazole ring. This step requires careful control of temperature and reaction time to ensure high yield and purity.
-
Final Coupling: : The final step involves the coupling of the tetrazole intermediate with a suitable diamine, such as 1,5-diaminotetrazole, under basic conditions. This step may require the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine can undergo various chemical reactions, including:
-
Oxidation: : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
-
Reduction: : The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.
-
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Potassium permanganate, sulfuric acid
Substitution: Sodium hydride (NaH), alkyl halides
Major Products
Amino Derivatives: Formed from the reduction of the nitro group.
Nitroso Derivatives: Formed from the oxidation of the nitro group.
Substituted Piperidines: Formed from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where nitro and tetrazole functionalities play a crucial role.
Medicine
In medicine, N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is investigated for its potential use in the development of new drugs. Its unique chemical properties may offer advantages in terms of bioavailability, stability, and target specificity.
Industry
In industrial applications, this compound is explored for its potential use in the development of new materials, such as polymers and coatings, due to its ability to form stable and robust chemical structures.
Mecanismo De Acción
The mechanism of action of N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the tetrazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to the desired therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Nitrobenzylidene-piperidine: Lacks the tetrazole moiety, making it less versatile in terms of chemical reactivity.
Tetrazole-1,5-diamine:
4-Nitrobenzylidene-piperidine: Similar structure but with different substitution patterns, affecting its chemical and biological properties.
Uniqueness
N1-(3-Nitro-4-piperidin-1-yl-benzylidene)-tetrazole-1,5-diamine is unique due to the combination of its nitro, piperidine, and tetrazole functionalities
Propiedades
Fórmula molecular |
C13H16N8O2 |
|---|---|
Peso molecular |
316.32g/mol |
Nombre IUPAC |
1-[(E)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino]tetrazol-5-amine |
InChI |
InChI=1S/C13H16N8O2/c14-13-16-17-18-20(13)15-9-10-4-5-11(12(8-10)21(22)23)19-6-2-1-3-7-19/h4-5,8-9H,1-3,6-7H2,(H2,14,16,18)/b15-9+ |
Clave InChI |
MBMXWDHGHRXCPM-OQLLNIDSSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)C=NN3C(=NN=N3)N)[N+](=O)[O-] |
SMILES isomérico |
C1CCN(CC1)C2=C(C=C(C=C2)/C=N/N3C(=NN=N3)N)[N+](=O)[O-] |
SMILES canónico |
C1CCN(CC1)C2=C(C=C(C=C2)C=NN3C(=NN=N3)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-methyl-4-(1-naphthyldiazenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402495.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(2,4-dimethylphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B402498.png)
![8-methyl-3-{[(E)-phenylmethylidene]amino}-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/structure/B402499.png)
![4-(2-butoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B402502.png)
![2-{3-nitrophenyl}-5,10-diiodo-1H-phenanthro[9,10-d]imidazole](/img/structure/B402503.png)
![4,5-bis[4-(methyloxy)phenyl]-2-[4-(methylsulfanyl)phenyl]-1H-imidazole](/img/structure/B402505.png)

![4-[4-(benzyloxy)benzylidene]-2-(1-naphthyl)-1,3-oxazol-5(4H)-one](/img/structure/B402508.png)
![Diethyl 5-[[(3-bromo-4-hydroxy-5-methoxyphenyl)-hydroxymethyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B402510.png)

![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1-naphthamide](/img/structure/B402514.png)
![1-[4-(7-{[3-(4-Acetylphenyl)-2-phenylquinoxalin-6-yl]methyl}-3-phenylquinoxalin-2-yl)phenyl]ethanone](/img/structure/B402516.png)

